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molecular formula C8H7N3OS B8331114 2-(Imidazol-1-yl)-1-(thiazol-2-yl)-ethanone

2-(Imidazol-1-yl)-1-(thiazol-2-yl)-ethanone

Cat. No. B8331114
M. Wt: 193.23 g/mol
InChI Key: ISXKAHXYBCSMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342765B1

Procedure details

A mixture of 2-bromo-1-(thiazol-2-yl)ethanone (2.5 g; 12 mmol), acetonitrile (70 ml) and imidazole (1.65 g; 24 mmol) was stirred at ambient temperature for 1 hour. The mixture was evaporated to dryness and the residue partitioned between dichloromethane and water. The organic phase was separated, washed with saturated brine and evaporated to give 2-(imidazol-1-yl)-1-(thiazol-2-yl)-ethanone as a brown solid (1.17 g; 50%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][N:9]=1)=[O:4].[NH:10]1[CH:14]=[CH:13][N:12]=[CH:11]1>C(#N)C>[N:10]1([CH2:2][C:3]([C:5]2[S:6][CH:7]=[CH:8][N:9]=2)=[O:4])[CH:14]=[CH:13][N:12]=[CH:11]1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrCC(=O)C=1SC=CN1
Name
Quantity
1.65 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with saturated brine
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(C=NC=C1)CC(=O)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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